Sodium 3-hydroxy-2-naphthoate

Pharmaceutical Formulation Extended Release Salt Selection

Sodium 3-hydroxy-2-naphthoate (CAS 14206-62-3) is the monosodium salt of 3-hydroxy-2-naphthoic acid, offering distinct aqueous solubility and a pH-dependent dissolution profile that cannot be replicated by generic hydroxynaphthoate salts or the free acid. Leverage its gastric solubility for enteric release modulation, its function as a structure-directing counterion for lyotropic liquid crystal templating, and its non-substitutable role as a Naphthol AS azoic coupling precursor. In metabolic disease research, its defined IC50 (44.9 μM) and in vivo efficacy in ob/ob mice provide a reproducible tool compound. Avoid batch-to-batch variability; source from authenticated suppliers with ≥98% HPLC purity. Request bulk pricing for kg-scale industrial dye manufacturing or gram-scale R&D programs.

Molecular Formula C11H8NaO3
Molecular Weight 211.17 g/mol
CAS No. 14206-62-3
Cat. No. B078332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-hydroxy-2-naphthoate
CAS14206-62-3
Molecular FormulaC11H8NaO3
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.[Na]
InChIInChI=1S/C11H8O3.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6,12H,(H,13,14);
InChIKeyQHBWFMCAOZZWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Hydroxy-2-Naphthoate (CAS 14206-62-3): Procurement-Grade Specifications and Baseline Characterization for Research and Industrial Formulation


Sodium 3-hydroxy-2-naphthoate (CAS 14206-62-3, molecular weight 210.16 g/mol) is the monosodium salt of 3-hydroxy-2-naphthoic acid, a member of the hydroxynaphthoic acid class of aromatic compounds [1]. It is commercially available as a solid with a reported melting range of 115–120 °C and a purity specification typically ≥98.0% by HPLC and ion exchange titration [2]. The compound exhibits water solubility of at least 25 mg/mL and DMSO solubility of at least 50 mM [3]. These baseline physical and chemical properties establish its utility as a water-soluble reagent and intermediate across multiple application domains.

Why Sodium 3-Hydroxy-2-Naphthoate Cannot Be Casually Substituted by Other Naphthoate Salts or Acid Forms: The Basis for Evidence-Driven Selection


Generic substitution among hydroxynaphthoate salts or between the sodium salt and its parent acid form is scientifically unjustified without quantitative comparative data. The sodium salt confers distinct solubility and dissolution characteristics compared to the free acid, enabling aqueous formulation and specific solution-phase reactivity . Furthermore, direct comparative studies with structurally related salts, such as pamoate (a bis-naphthoate dimer) and napsylate, reveal that 3-hydroxy-2-naphthoate possesses a unique pH-solubility profile and intrinsic dissolution rate that are not predictive from its chemical class alone [1]. These differences have direct, quantifiable consequences for performance in applications ranging from controlled-release pharmaceutical formulations to the self-assembly of complex liquid crystalline phases [1][2].

Quantitative Comparative Evidence for Sodium 3-Hydroxy-2-Naphthoate: Differentiating Performance Data for Informed Procurement


Sodium 3-Hydroxy-2-Naphthoate vs. Pamoate and Napsylate: pH-Dependent Solubility and Dissolution as a Determinant for Extended-Release Formulation Design

In a systematic evaluation of linogliride salts for extended-release dosage forms, the solubility and intrinsic dissolution rate (IDR) of sodium 3-hydroxy-2-naphthoate were directly compared to pamoate and napsylate salts. The study found that the 3-hydroxy-2-naphthoate salt exhibited a pH-dependent profile: its solubility and IDR were higher in the gastric pH range of 1.4–3.4 than at higher intestinal pH. At pH 4.4 and above, its solubility converged to a range of 1–2 mg/mL, similar to pamoate [1]. This behavior contrasts with the 1-napsylate salt, which demonstrated pH-independent solubility and IDR [1].

Pharmaceutical Formulation Extended Release Salt Selection Dissolution Rate

Sodium 3-Hydroxy-2-Naphthoate Enables Distinct Lyotropic Liquid Crystalline Phase Behavior in Surfactant Systems Compared to Common Inorganic Counterions

The phase behavior of concentrated mixtures of the cationic surfactant cetyltrimethylammonium bromide (CTAB) and the organic counterion sodium 3-hydroxy-2-naphthoate (SHN) was characterized using polarizing optical microscopy and X-ray diffraction. This system self-assembles into a rich polymorphism of liquid crystalline phases, including hexagonal, lamellar (with and without curvature defects), and nematic phases, as a function of temperature and water content [1]. The ternary phase diagram exhibits a high degree of symmetry about the equimolar CTAB/SHN composition line, a characteristic signature of catanionic surfactant mixtures [1]. This complex phase behavior is a direct consequence of the specific molecular geometry and strong binding affinity of the 3-hydroxy-2-naphthoate anion for the CTAB interface, which is not replicable by simple inorganic counterions like bromide or chloride.

Colloid and Surface Chemistry Lyotropic Liquid Crystals Phase Behavior Surfactant Science

Endoplasmic Reticulum (ER) Stress-Reducing Activity of Sodium 3-Hydroxy-2-Naphthoate: Quantified Potency and In Vivo Efficacy in Preclinical Models of Insulin Resistance

Sodium 3-hydroxy-2-naphthoate (administered as the sodium salt of 3-hydroxy-2-naphthoic acid) has been identified as a chemical chaperone that reduces endoplasmic reticulum (ER) stress. In a cellular model of palmitate-induced ER stress, the compound inhibited the stress response with an IC50 value of 44.9 μM [1]. Furthermore, in a preclinical in vivo study, ob/ob mice (a model of type 2 diabetes) treated orally with the compound at 150 mg/kg/day twice daily for two weeks exhibited markedly reduced ER stress and insulin resistance in skeletal muscle upon postmortem examination [1][2]. This biological activity is a specific property of the 3-hydroxy-2-naphthoate anion and its acid form, and it is not a general feature of all naphthalene derivatives.

Endoplasmic Reticulum Stress Chemical Chaperone Insulin Resistance Preclinical Pharmacology

Role of Sodium 3-Hydroxy-2-Naphthoate as a Key Precursor in High-Performance Azo Pigment and Dye Synthesis: Evidence from Patent Literature

Sodium 3-hydroxy-2-naphthoate is extensively documented in patent literature as a critical anionic coupling component for the synthesis of azo dyes and pigments [1]. The parent acid, 3-hydroxy-2-naphthoic acid, is a fundamental building block in the creation of Naphthol AS and its derivatives, a major class of azoic coupling components [2]. The sodium salt form is often used in aqueous alkaline coupling reactions with diazonium salts, where its water solubility facilitates efficient and homogeneous reaction [3]. The resulting azo pigments derived from this naphthoate core are noted for enhanced color fastness, thermal stability, and vivid hues, making them suitable for advanced material science applications . While many naphthol derivatives can act as couplers, the specific regiochemistry (3-hydroxy-2-carboxylate) imparts distinct electronic properties that influence the final pigment's shade and stability profile.

Azo Dye Chemistry Pigment Synthesis Coupling Component Color Fastness

Evidence-Backed Application Scenarios for Sodium 3-Hydroxy-2-Naphthoate (CAS 14206-62-3)


Design of Extended-Release Oral Dosage Forms Requiring pH-Triggered Release Profiles

Based on direct comparative dissolution studies, formulators can leverage the pH-dependent solubility of sodium 3-hydroxy-2-naphthoate to design enteric or extended-release drug products. Its higher solubility in gastric pH (1.4–3.4) can facilitate an initial release phase, while its low solubility (1–2 mg/mL) at intestinal pH (≥4.4) enables sustained release as the dosage form transits through the GI tract [1]. This profile is a quantifiable alternative to the pH-independent release offered by salts like 1-napsylate, allowing for more precise modulation of drug delivery kinetics.

Engineering of Advanced Soft Materials and Liquid Crystal Templates

In colloid and surface chemistry, sodium 3-hydroxy-2-naphthoate functions as a powerful structure-directing counterion. When paired with cationic surfactants like CTAB, it drives the self-assembly of complex lyotropic liquid crystalline phases, including hexagonal, lamellar, and nematic mesophases, as detailed in phase behavior studies [1]. This property is invaluable for researchers synthesizing mesoporous materials, templating nanostructures, or studying fundamental self-assembly phenomena, where its unique molecular geometry and binding affinity are essential for achieving the desired phase morphology.

Preclinical Investigation of Chemical Chaperones Targeting ER Stress in Metabolic Disease Models

For academic and pharmaceutical researchers focused on the role of ER stress in type 2 diabetes and insulin resistance, sodium 3-hydroxy-2-naphthoate is a chemically-defined tool with established in vitro and in vivo activity. Its potency (IC50 of 44.9 μM in a cellular ER stress assay) and validated efficacy in an ob/ob mouse model (at 150 mg/kg/day) provide a reproducible baseline for mechanism-of-action studies, target validation, and comparative pharmacology [1][2]. This evidence supports its use as a lead-like compound or a positive control in metabolic disease research programs.

Synthesis of Naphthol AS-Type Azo Pigments with Enhanced Thermal and Light Fastness

In industrial dye and pigment manufacturing, sodium 3-hydroxy-2-naphthoate is a critical, non-substitutable precursor for the Naphthol AS class of azoic coupling components [1][2]. Its aqueous solubility facilitates efficient large-scale azo coupling reactions, and the resulting pigments are prized for their superior color fastness and thermal stability. This compound is essential for producing specific shades of red, orange, and brown pigments used in high-performance coatings, plastics, and printing inks, distinguishing it from general-purpose naphthol couplers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 3-hydroxy-2-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.